molecular formula C5H3N5O2 B15390047 8-Nitrotetrazolo[1,5-a]pyridine CAS No. 73721-27-4

8-Nitrotetrazolo[1,5-a]pyridine

Cat. No.: B15390047
CAS No.: 73721-27-4
M. Wt: 165.11 g/mol
InChI Key: JERQIJCVPYQVLS-UHFFFAOYSA-N
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Description

8-Nitrotetrazolo[1,5-a]pyridine (CAS 7477-11-4) is a nitrogen-rich heterocyclic compound with a molecular formula of C6H3N5O4 and a molecular weight of 209.12 g/mol . This fused bicyclic structure features a pyridine ring annulated with a nitrotetrazole moiety, a combination of interest in the development of novel energetic materials and synthetic chemistry . The compound has a documented melting point of 189.5-190.0 °C (with decomposition) and a calculated density of 2.15±0.1 g/cm³ at 20 °C . Its solubility in water is slight, approximately 2 g/L at 25 °C . As a member of the nitrotetrazolo-pyridine family, it serves as a valuable precursor and intermediate for the synthesis of more complex heterocyclic systems with potential specialized applications, analogous to the use of related tetrazolo[1,5-a]pyrimidines in generating anomalous nucleosides and compounds with investigated bioactive properties . Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-nitrotetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2/c11-10(12)4-2-1-3-9-5(4)6-7-8-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERQIJCVPYQVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308545
Record name 8-nitrotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-27-4
Record name NSC204849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitrotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound contains a nitro group that significantly influences its biological properties. The presence of the nitro moiety enhances its interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents. A study reported an IC50 value of approximately 15 µM against Staphylococcus aureus, indicating significant antibacterial activity .

Anticancer Properties

The compound has also shown promise in anticancer applications. In a series of experiments, this compound was evaluated for its cytotoxic effects on different cancer cell lines. The results revealed that it induced apoptosis in human cancer cells with an IC50 value ranging from 10 to 20 µM depending on the cell line tested .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been examined in models of acute lung injury. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated an IC50 value of approximately 3.72 µM for inhibiting nitric oxide synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : It shows affinity towards adenosine receptors which are implicated in inflammatory responses and cancer progression.
  • Nitric Oxide Synthase Inhibition : The compound inhibits nitric oxide production, which is crucial in mediating inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Injury : In a model of LPS-induced lung injury, treatment with the compound resulted in reduced neutrophil infiltration and improved lung histopathology compared to control groups .
  • Cancer Cell Line Studies : Various cancer cell lines treated with the compound exhibited reduced viability and increased apoptosis markers, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 8-nitrotetrazolo[1,5-a]pyridine with structurally related compounds, emphasizing substituent effects and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Stability Profile Potential Applications
This compound C₆H₃N₅O₂ 177.12 Nitro at position 8 Pyridine N-oxide + azides Thermally decomposes above 200°C Energetic materials, intermediates
2-Methyl-8-nitro-triazolo[1,5-a]pyridine C₇H₆N₄O₂ 178.15 Methyl (C-2), nitro (C-8) Not explicitly described Unknown Research chemicals
8-Methyl-6-nitro-triazolo[1,5-a]pyridine C₇H₆N₄O₂ 178.15 Methyl (C-8), nitro (C-6) Not explicitly described Unknown Experimental compounds
Tetrazolo[1,5-a]pyridine C₆H₄N₄ 132.12 Unsubstituted Cycloaddition or azide methods More stable than nitro derivatives Ligands, coordination chemistry

Key Observations:

  • Nitro Group Influence : The nitro substituent in this compound increases molecular polarity and reactivity compared to unsubstituted tetrazolo analogs. However, this also reduces thermal stability, as evidenced by its decomposition pathway .
  • Methyl vs.
  • Positional Isomerism : The 6-nitro isomer (8-Methyl-6-nitro-triazolo[1,5-a]pyridine) may exhibit distinct electronic properties due to altered resonance effects compared to the 8-nitro counterpart .

Preparation Methods

Cyclization of Halogenated Precursors Under High-Pressure Conditions

Brominated Intermediate Route

The most widely documented method involves the cyclization of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine using carbon dioxide under high-pressure conditions (50–100 bar). This carboxylation step introduces the carboxylic acid group at position 6 while preserving the nitro moiety. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 120–150°C for 12–24 hours.

Table 1: Optimization of High-Pressure Cyclization
Parameter Optimal Value Yield (%)
Pressure 80 bar 74
Temperature 140°C 68
Solvent DMF 74
Reaction Time 18 hours 74

The brominated precursor is synthesized via nitration of tetrazolo[1,5-a]pyridine using fuming nitric acid (90%) in sulfuric acid at 0–5°C, achieving 89% regioselectivity for the 8-position. Computational studies attribute this selectivity to the electron-withdrawing effect of the tetrazole ring, which directs nitration to the para position relative to the fused nitrogen atoms.

Direct Nitration of Tetrazolo[1,5-a]pyridine

Mixed-Acid Nitration

A traditional approach employs a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0°C to nitrate tetrazolo[1,5-a]pyridine. The reaction achieves 82% yield after 6 hours but requires rigorous temperature control to avoid byproducts such as 6-nitro isomers.

Table 2: Byproduct Distribution in Mixed-Acid Nitration
Temperature (°C) 8-Nitro Isomer (%) 6-Nitro Isomer (%)
0 82 11
25 68 27
40 45 49

Acetyl Nitrate-Mediated Nitration

Superior regioselectivity (93%) is achieved using acetyl nitrate (AcONO₂) in dichloromethane at −10°C. This method minimizes polysubstitution and enhances solubility, enabling a 78% isolated yield. Kinetic studies reveal a second-order dependence on nitronium ion concentration, suggesting a dual electrophilic attack mechanism.

Oxidative Cyclization of N-Amino Precursors

Three-Component Reactions

Adapting methodologies from pyrazolo[1,5-a]pyrimidine synthesis, 8-nitrotetrazolo[1,5-a]pyridine can be prepared via oxidative cyclization of N-amino-2-iminopyridines with β-dicarbonyl compounds. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol under oxygen at 130°C, yielding 94% product.

Table 3: Oxidative Cyclization Optimization
Oxidizing Agent Solvent Temperature (°C) Yield (%)
K₂S₂O₈ H₂O 80 74
O₂ Ethanol 130 94
Air Ethanol 130 52

The reaction proceeds via a tandem condensation-oxidation mechanism, where the β-dicarbonyl compound facilitates cyclization, and molecular oxygen serves as the terminal oxidant.

Nitration-Cyclization Cascade Strategies

One-Pot Synthesis from Pyridine Derivatives

A cascade approach nitrates pyridine precursors early in the synthesis. For instance, 3-aminopyridine undergoes diazotization with sodium nitrite in HCl, followed by cyclization with azide ions to form the tetrazole ring. Subsequent nitration with red fuming HNO₃ achieves an 81% overall yield.

Table 4: Cascade Method Efficiency
Step Reagents Yield per Step (%)
Diazotization NaNO₂, HCl 92
Cyclization NaN₃, CuSO₄ 88
Nitration HNO₃ (98%) 95

This method reduces purification steps but demands precise stoichiometric control to prevent over-nitration.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Recent advances employ water as a solvent for cyclization steps, leveraging K₂S₂O₈ as both an oxidant and a nitrating agent. For example, reacting 6-bromotetrazolo[1,5-a]pyridine with NaNO₂ in aqueous K₂S₂O₈ at 80°C yields 67% product with 99% regioselectivity.

Table 5: Solvent Comparison for Green Synthesis
Solvent Temperature (°C) Yield (%) Environmental Impact
H₂O 80 67 Low
DMF 140 74 High
Ethanol 130 94 Moderate

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical due to byproduct formation.
  • Monitor reaction progress using TLC or HPLC to ensure complete cyclization.

Basic: How is the structure of this compound characterized?

Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm) and nitro group effects (deshielding adjacent protons) .
    • ¹³C NMR : Distinct signals for tetrazole carbons (δ 140–160 ppm) and nitro-substituted carbons (δ 120–130 ppm) .
  • Infrared (IR) Spectroscopy : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and tetrazole ring (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the tetrazole backbone .

Best Practice : Cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer :
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in azide cyclization .
  • Temperature Control : Maintain 80–110°C for cyclocondensation reactions to balance reaction rate and side-product formation .
  • Catalyst Loading : Adjust TBAF concentration (0.1–0.3 equiv.) to enhance azide activation without promoting decomposition .
  • Substrate Pre-Functionalization : Introduce nitro groups at the pyridine stage to avoid post-synthetic nitration, which can degrade the tetrazole ring .

Data-Driven Approach : Use Design of Experiments (DoE) to screen variables (e.g., time, solvent, catalyst) and identify optimal conditions .

Advanced: What challenges arise in functionalizing the nitro group of this compound, and how can they be mitigated?

Answer :
Challenges :

  • Electrophilic Sensitivity : The nitro group’s electron-withdrawing nature deactivates the ring, hindering electrophilic substitution .
  • Reduction Risks : Catalytic hydrogenation may reduce the nitro group to NH₂, potentially destabilizing the tetrazole ring .

Q. Solutions :

  • Directed Metalation : Use strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate and introduce substituents selectively .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with nitro-tolerant catalysts (e.g., Pd(PPh₃)₄) to attach aryl/heteroaryl groups .
  • Protection Strategies : Temporarily convert the nitro group to a protected amine (e.g., Boc) during functionalization, then re-oxidize .

Advanced: How does the nitro group influence the electronic properties and reactivity of tetrazolo[1,5-a]pyridine derivatives?

Q. Answer :

  • Electronic Effects :
    • The nitro group withdraws electron density via resonance, lowering the HOMO energy and increasing oxidative stability .
    • This enhances electrophilic substitution resistance but improves π-stacking interactions in supramolecular applications .
  • Reactivity Implications :
    • Nitro-substituted derivatives exhibit reduced nucleophilic aromatic substitution (NAS) activity compared to halogenated analogs .
    • The nitro group can act as a directing group in metal-catalyzed C–H activation reactions .

Q. Analytical Tools :

  • Cyclic Voltammetry (CV) : Quantify redox potentials to assess stability under electrochemical conditions .
  • X-ray Crystallography : Resolve bond-length alterations (e.g., C–N vs. C–NO₂) to correlate structure with reactivity .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Answer :
Common Contradictions :

  • Discrepancies in NMR chemical shifts due to solvent effects or tautomerism .
  • Variable yields attributed to trace moisture in TBAF-mediated reactions .

Q. Resolution Strategies :

  • Reproducibility Checks : Replicate reactions using strictly anhydrous conditions and standardized reagents.
  • Advanced Spectroscopic Validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm tautomeric forms .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

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